1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one
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Overview
Description
1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one is an organic compound with a molecular formula of C9H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent like acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(4-Methylphenyl)ethanone: Lacks the bromine and amino groups.
1-(3-Bromo-4-methylphenyl)ethan-1-ol: Contains an alcohol group instead of a ketone
Uniqueness
1-(4-Amino-3-bromo-5-methylphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and bromine groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
CAS No. |
97760-82-2 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
MOTRYQYDJUFUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)C(=O)C |
Origin of Product |
United States |
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